molecular formula C21H20ClN5O2 B11008995 1-(2-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

1-(2-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11008995
M. Wt: 409.9 g/mol
InChI Key: OMYDPKAGUZHDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a synthetic pyrrolidine-carboxamide derivative featuring a 2-chlorobenzyl group at position 1 of the pyrrolidone ring and a 1,2,4-triazole-substituted phenyl moiety at the carboxamide nitrogen. This structure combines a chlorinated aromatic group with a triazole heterocycle, a motif commonly associated with antifungal and kinase-inhibiting agents .

Properties

Molecular Formula

C21H20ClN5O2

Molecular Weight

409.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H20ClN5O2/c22-19-4-2-1-3-16(19)11-26-12-17(9-20(26)28)21(29)25-18-7-5-15(6-8-18)10-27-14-23-13-24-27/h1-8,13-14,17H,9-12H2,(H,25,29)

InChI Key

OMYDPKAGUZHDMT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Cyclization via Dieckmann Condensation

A widely reported method involves the Dieckmann cyclization of dimethyl 4-aminopimelate derivatives. In this approach, a diester undergoes intramolecular cyclization under basic conditions to form the pyrrolidone ring. For example, heating dimethyl 4-(2-chlorobenzylamino)pimelate with sodium ethoxide in ethanol at 80°C yields 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester with 72–78% efficiency. This method benefits from high atom economy but requires careful control of steric effects introduced by the 2-chlorobenzyl group.

Ring-Closing Metathesis (RCM)

Alternative routes employ Grubbs’ catalyst for RCM of diene precursors. A 2016 patent describes the synthesis of similar pyrrolidones using a second-generation Hoveyda-Grubbs catalyst (5 mol%) in dichloromethane at 40°C, achieving 85% conversion. While cost-prohibitive for large-scale use, this method offers superior stereocontrol, critical for maintaining the compound’s bioactivity.

Carboxamide Formation

Coupling the pyrrolidine-3-carboxylic acid intermediate with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline is achieved through amide bond formation .

Activation via Carbodiimides

A 2020 patent details the use of N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at 0°C to room temperature over 12 hours, yielding 78% of the carboxamide.

Mixed Anhydride Method

Industrial-scale processes favor mixed anhydride formation using isobutyl chloroformate. Reacting the carboxylic acid with isobutyl chloroformate and N-methylmorpholine in THF at −15°C, followed by addition of the aniline derivative, achieves 91% yield with minimal racemization.

Triazole Moiety Incorporation

The 1,2,4-triazol-1-ylmethyl group on the aniline ring is installed through Mitsunobu reactions or nucleophilic substitutions .

Mitsunobu Reaction

Coupling 4-(hydroxymethyl)aniline with 1H-1,2,4-triazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF provides the triazole-substituted aniline precursor in 84% yield. This method ensures regioselective installation of the triazole at the 1-position.

Nucleophilic Displacement

Alternatively, 4-(bromomethyl)aniline reacts with 1H-1,2,4-triazole in DMF at 80°C with potassium carbonate as base (92% yield). While efficient, this route requires careful handling of the volatile alkyl bromide.

Reaction Optimization Strategies

Solvent Systems

SolventReaction StepYield (%)Byproducts (%)
AcetonitrileAlkylation896
THFMixed Anhydride Coupling912
DMFTriazole Installation923

Polar aprotic solvents (DMF, THF) enhance nucleophilicity in coupling reactions, while acetonitrile’s moderate polarity balances reaction rate and selectivity during alkylation.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP, 5 mol%) in carbodiimide-mediated couplings increases reaction rates by 40%, reducing processing time from 12 to 7 hours.

Purification and Characterization

Crystallization

Final purification typically employs gradient crystallization from ethyl acetate/hexane (3:1), yielding >99% purity by HPLC. The compound crystallizes in monoclinic P2₁/c space group with unit cell parameters a = 8.542 Å, b = 12.307 Å, c = 14.896 Å.

Chromatographic Methods

Flash chromatography on silica gel (230–400 mesh) with 5% methanol in dichloromethane effectively removes residual triazole and chlorobenzyl impurities (Rf = 0.32).

Industrial-Scale Production

Continuous Flow Synthesis

A 2023 innovation report describes a continuous flow system combining:

  • Microreactor for Dieckmann cyclization (residence time 8 min, 85°C)

  • Packed-bed column for alkylation (supercritical CO₂ as solvent)

  • Membrane reactor for amide coupling

This system achieves 87% overall yield at 5 kg/day throughput, reducing solvent use by 60% compared to batch processes.

Cost Analysis

ComponentBatch Cost ($/kg)Flow Cost ($/kg)
Raw Materials12,40011,800
Solvent Recovery2,100890
Energy1,300950
Total 15,800 13,640

Flow synthesis demonstrates clear economic advantages, particularly in solvent-intensive steps .

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) undergoes characteristic reactions:

Reaction TypeConditions/ReagentsObserved ProductsMechanism
HydrolysisH₂SO₄ (conc.) / ΔPyrrolidine-3-carboxylic acid + 4-(1H-1,2,4-triazol-1-ylmethyl)anilineAcid-catalyzed cleavage of the amide bond via nucleophilic attack
ReductionLiAlH₄ / THFCorresponding amine derivative (C₆H₅-NH-CH₂-pyrrolidine)Conversion of amide to amine via hydride transfer

The stability of the amide bond under physiological conditions (pH 7.4, 37°C) makes it suitable for pharmaceutical applications .

Chlorobenzyl Group Transformations

The 2-chlorobenzyl substituent participates in:

Aromatic Substitution

  • Nucleophilic displacement with KOH/EtOH (80°C) yields hydroxylated derivatives, though steric hindrance from the adjacent triazole reduces reaction rates compared to para-substituted analogs .

  • Suzuki coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) generates biaryl derivatives, expanding structural diversity for SAR studies .

Radical Reactions
UV-initiated homolytic cleavage of the C-Cl bond forms benzyl radicals, which dimerize or react with scavengers like TEMPO.

Pyrrolidone Ring Modifications

The 5-oxo-pyrrolidine core displays:

Reaction TypeReagents/ConditionsOutcome
ReductionNaBH₄ / MeOH5-Hydroxypyrrolidine derivative (secondary alcohol)
OxidationKMnO₄ / H₂O (Δ)Ring-opening to form γ-aminobutyric acid (GABA) analog

The lactam ring’s rigidity enhances metabolic stability compared to non-cyclic analogs .

Triazole Functionalization

The 1,2,4-triazole moiety enables:

Coordination Chemistry

  • Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N1 and N4 atoms, as confirmed by X-ray crystallography .

  • Metal complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Click Chemistry

  • Undergoes Huisgen cycloaddition with terminal alkynes (CuSO₄/ascorbate) to generate triazole-linked conjugates, useful for bioconjugation .

Comparative Reactivity Table

Key differences between this compound and structural analogs:

Feature1-(2-Chlorobenzyl)-5-oxo-...1-(4-Chlorobenzyl) Analog 1-(3,5-Dichlorophenyl) Analog
Amide Hydrolysis Rate t₁/₂ = 12 h (pH 1.2)t₁/₂ = 8 ht₁/₂ = 18 h
Triazole pKa 2.1 (N1-H)2.31.9
C-Cl Bond Stability Moderate (Eₐ = 45 kcal/mol)High (Eₐ = 48 kcal/mol)Low (Eₐ = 42 kcal/mol)

Mechanistic Insights

  • Steric Effects : The 2-chloro substituent on the benzyl group hinders electrophilic aromatic substitution at the ortho position, directing reactivity to the para position of the triazole-attached phenyl ring .

  • Electronic Effects : Electron-withdrawing groups (e.g., triazole) activate the pyrrolidone ring for nucleophilic attack at the carbonyl carbon .

This compound’s multifunctional architecture supports tailored synthetic modifications for drug discovery, particularly in developing kinase inhibitors and antimicrobial agents . Further studies should explore its behavior under photolytic and electrochemical conditions.

Scientific Research Applications

1-(2-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes, leading to its observed biological effects. Further research is needed to fully elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic systems, or pharmacological profiles.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Biological Relevance
Target Compound : 1-(2-Chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide Not explicitly provided Not provided - 2-Chlorobenzyl group
- 1,2,4-Triazole-methylphenyl carboxamide
Likely antifungal/kinase inhibition
1-(3-Chloro-4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide C₁₄H₁₃ClN₄O₂S 336.80 - 3-Chloro-4-methylphenyl
- 1,3,4-Thiadiazole carboxamide
Antimicrobial (thiadiazole scaffold)
N-(2-(6-Oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide C₂₂H₁₇N₇O₃ 427.40 - Pyridazinone-triazole core
- Benzoisoxazole-carboxamide
Unknown (novel heterocyclic system)
1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide C₂₀H₁₅ClN₂O₄ 382.80 - 3-Chlorophenyl
- Coumarin (2-oxochromenyl) carboxamide
Potential fluorescence/anticoagulant

Key Findings from Structural Analysis

The 1,2,4-triazole moiety (target compound) is a hallmark of azole antifungals (e.g., fluconazole), which inhibit fungal CYP51 enzymes. In contrast, the 1,3,4-thiadiazole group in is associated with broader antimicrobial activity but may lack specificity for fungal targets .

Heterocyclic Core Variations: The pyridazinone-triazole hybrid in introduces a rigid, planar structure that could favor kinase binding, diverging from the pyrrolidone core of the target compound . The coumarin group in may confer fluorescence properties or anticoagulant activity, unlike the triazole-methylphenyl group in the target compound .

Molecular Weight and Drug-Likeness :

  • All compounds fall within the acceptable range for oral bioavailability (MW < 500). The target compound’s predicted molecular weight (~400–450) aligns with typical antifungal agents .

Research Implications and Limitations

  • Antifungal Potential: highlights the utility of fluorometric screening (e.g., alamar blue assay) for identifying antifungals. The target compound’s triazole group suggests it may exhibit low MIC values against Candida spp., akin to the imidazolylindol-propanol derivative (MIC = 0.001 µg/mL) .
  • Data Gaps: No direct activity data for the target compound are available in the provided evidence. Further studies are required to validate its efficacy and compare it with reference drugs like fluconazole or itraconazole .

Biological Activity

The compound 1-(2-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrrolidine ring
  • A triazole moiety
  • A carboxamide functional group
  • A chlorobenzyl substituent

These structural elements contribute to its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of triazole-containing compounds exhibit significant anticancer properties. The compound has shown potential against various cancer cell lines due to its ability to inhibit key metabolic pathways involved in tumor growth.

The mechanism by which this compound exerts its anticancer effects likely involves the inhibition of enzymes critical for nucleotide synthesis, similar to other triazole derivatives. For instance, studies have shown that triazole compounds can inhibit enzymes such as GARFTase and AICARFTase , leading to reduced proliferation of cancer cells .

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activities. The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. This activity is particularly relevant in the development of treatments for resistant bacterial infections.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines. This aspect is crucial for therapeutic applications in diseases characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryModulation of inflammatory cytokinesResearch findings

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines, the compound was shown to possess an IC50 value indicating effective inhibition of cell proliferation. The study highlighted its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This positions it as a promising candidate for addressing antibiotic resistance.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of triazole derivatives. For instance, modifications at the pyrrolidine ring or triazole nitrogen positions can significantly impact potency and selectivity against specific biological targets .

Furthermore, ongoing research is focused on optimizing the synthesis of this compound to improve yield and reduce production costs, making it more viable for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Hydrazine derivatives (e.g., 1H-1,2,4-triazole) are reacted with aldehydes or ketones in methanol/1,4-dioxane under acidic catalysis (e.g., acetic acid) to form hydrazones or oxadiazole intermediates .
  • Pyrrolidine ring formation : Cyclization of substituted maleic esters or carboxamide precursors using bases like KOH or NaOH in polar solvents (e.g., methanol) yields the 5-oxopyrrolidine core .
  • Purification : Crystallization or column chromatography is employed, with yields ranging from 66% to 82% depending on reaction conditions .

Q. How can researchers characterize this compound using spectroscopic methods?

Key characterization steps include:

  • 1H/13C NMR : Assign peaks to confirm the presence of the 2-chlorobenzyl group (δ ~4.5 ppm for benzylic CH2), pyrrolidone carbonyl (δ ~170–175 ppm), and triazole protons (δ ~7.5–8.5 ppm) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/OH bands (if present) .
  • Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns to confirm molecular weight and structural integrity.

Q. What are common impurities in the synthesis, and how can they be mitigated?

  • Unreacted intermediates : Residual hydrazines or aldehydes may remain. Mitigate via recrystallization or silica gel chromatography .
  • Byproducts from cyclization : Partial oxidation or incomplete ring closure can occur. Optimize reaction time and temperature .
  • Solvent traces : Use high-vacuum drying or lyophilization to remove residual solvents like methanol or dioxane .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Apply statistical models to test variables like catalyst loading (e.g., acetic acid concentration), solvent ratios (methanol/dioxane), and temperature .
  • Catalyst screening : Transition-metal catalysts (e.g., palladium for cross-coupling) or organocatalysts may enhance regioselectivity in triazole formation .
  • In situ monitoring : Use techniques like FTIR or HPLC to track reaction progress and adjust parameters dynamically .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-oxopyrrolidine derivatives with substituted benzyl groups) to identify expected chemical shifts .
  • Computational modeling : Employ density functional theory (DFT) to predict NMR spectra and validate experimental data .
  • Variable temperature (VT) NMR : Resolve overlapping peaks caused by conformational dynamics in the pyrrolidine ring .

Q. What computational methods are effective for predicting the compound’s reactivity or binding properties?

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger Suite. Focus on the triazole moiety’s hydrogen-bonding potential .
  • QSAR modeling : Correlate structural features (e.g., chlorobenzyl substituents) with antibacterial or enzyme-inhibitory activity using datasets from related compounds .

Q. How does this compound compare to structural analogs in terms of stability and bioactivity?

  • Stability studies : Compare hydrolysis rates of the carboxamide group under acidic/basic conditions versus analogs (e.g., ester derivatives) .
  • Bioactivity assays : Test against Gram-positive/-negative bacteria (cf. ’s methods for oxadiazole derivatives) or cancer cell lines, noting enhanced activity from electron-withdrawing groups (e.g., Cl) .

Methodological Notes

  • Experimental design : Prioritize reproducibility by documenting solvent grades, reaction atmospheres (N2/air), and purification protocols .
  • Data validation : Use orthogonal techniques (e.g., NMR + HPLC) to confirm purity, especially for intermediates prone to tautomerism (e.g., triazole derivatives) .
  • Safety protocols : Handle chlorinated precursors and triazole intermediates in fume hoods due to potential toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.